

3-Oxo Atorvastatin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo Atorvastatin

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3-Oxo Atorvastatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Atorvastatin is a known process impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of the chemical structure and properties of **3-Oxo Atorvastatin**, consolidating available data for researchers and professionals in drug development. While detailed experimental protocols and specific biological activity data are not extensively available in the public domain, this guide summarizes its identity, relationship to the parent drug, and the general analytical methodologies relevant to its characterization.

Chemical Structure and Identity

3-Oxo Atorvastatin is structurally similar to Atorvastatin, with the key difference being the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain to a ketone.

Chemical Structure:

- While a definitive 2D structure diagram is not provided in the search results, its chemical name allows for its depiction. It retains the core pyrrole structure of Atorvastatin with the characteristic N-phenylcarbamoyl, 4-fluorophenyl, and isopropyl substituents. The heptanoic acid side chain is modified with a ketone at the C3 position.

Nomenclature and Identification:

Property	Data
IUPAC Name	(5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
Synonyms	Atorvastatin Impurity O, 3-Oxo-Atorvastatin, Atorvastatin 3-Oxo Acid
CAS Number	887196-30-7 (Free Acid) [1] , 1391052-00-8 (Sodium Salt) [2] , 887196-30-7 (Calcium Salt) [1]
Molecular Formula	$C_{33}H_{33}FN_2O_5$ (Free Acid) [1]
Molecular Weight	556.62 g/mol (Free Acid) [1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of **3-Oxo Atorvastatin**, such as melting point, boiling point, and solubility, are not readily available in the public literature. This information is likely held as proprietary data by pharmaceutical manufacturers and reference standard suppliers.

Table of Physicochemical Properties (Theoretical and General):

Property	Value	Notes
Melting Point	Not available	Data not found in public literature.
Boiling Point	Not available	Data not found in public literature.
Solubility	Not available	As a related substance to Atorvastatin (a BCS Class II drug), it is expected to have low aqueous solubility.
Appearance	Likely a white to off-white solid	Based on the appearance of Atorvastatin and its other impurities.

Experimental Protocols

Detailed experimental protocols for the specific synthesis, purification, and characterization of **3-Oxo Atorvastatin** are not publicly available. However, it is known to be formed during forced degradation studies of Atorvastatin under acidic and oxidative conditions. Commercial suppliers of this analytical standard confirm its structure and purity using a variety of standard analytical techniques.

General Methodologies for Characterization (as indicated by suppliers):

- High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of **3-Oxo Atorvastatin** from Atorvastatin and other impurities. Reverse-phase columns with gradient elution are typically employed.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure.

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The presence of a ketone can be confirmed by a characteristic carbonyl stretch.

Formation via Forced Degradation:

Forced degradation studies are a common practice in pharmaceutical development to assess the stability of a drug substance. **3-Oxo Atorvastatin** has been identified as a degradation product under the following exemplary conditions:

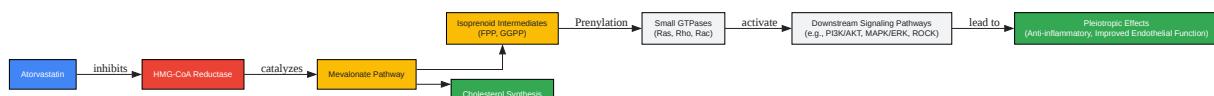
- Acidic Hydrolysis: Treatment of Atorvastatin with an acid (e.g., 0.1 N HCl) can lead to the formation of **3-Oxo Atorvastatin**.
- Oxidative Degradation: Exposure of Atorvastatin to an oxidizing agent (e.g., hydrogen peroxide) can also yield **3-Oxo Atorvastatin**.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of **3-Oxo Atorvastatin**. It is not known whether it exhibits any inhibitory activity towards HMG-CoA reductase or if it interacts with other biological targets. The biological significance of this impurity is primarily related to its potential presence in the final drug product and the need to control its levels within acceptable limits as per regulatory guidelines.

The parent drug, Atorvastatin, exerts its therapeutic effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a cascade of downstream effects. The pleiotropic (non-lipid-lowering) effects of statins are thought to be mediated through the inhibition of isoprenoid synthesis, which affects various signaling pathways.

Signaling Pathways Modulated by Atorvastatin (Effects of **3-Oxo Atorvastatin** Unknown):



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Figure 1: Simplified signaling pathway of Atorvastatin. The effects of **3-Oxo Atorvastatin** on this pathway are unknown.

Conclusion

3-Oxo Atorvastatin is a critical impurity to monitor in the manufacturing and stability testing of Atorvastatin. While this guide provides a summary of its known chemical properties and its relationship to the parent drug, there is a notable lack of publicly available, in-depth experimental and biological data. Further research would be beneficial to fully characterize its physicochemical properties and to understand any potential biological activities, which would provide a more complete picture of its relevance in the context of Atorvastatin therapy. For drug development professionals, the focus remains on the robust analytical control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product.

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- To cite this document: BenchChem. [3-Oxo Atorvastatin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

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